Sodium ethyl sulfate monohydrate

Density parameterisation Aqueous organosulfate Solution thermodynamics

Researchers often substitute C₁-C₃ alkyl sulfates without recognizing that the single-carbon difference measurably alters hygroscopic growth, surface partitioning, and hydrolytic stability. Sodium ethyl sulfate monohydrate (CAS 6106-02-1) addresses this by providing a defined monohydrate stoichiometry and validated physicochemical parameters. • 38 % slower alkaline hydrolysis (k₁ ≈ 5×10⁻⁶ s⁻¹ at 138.3 °C) than sodium methyl sulfate, extending reagent lifetime in heated reactors. • Complete hygroscopic data set (Gf = 1.79 ± 0.02 at 90 % RH; κ_ccn = 0.397 ± 0.010) for reliable Köhler-theory modelling. • Accurate gravimetric formulation: monohydrate MW 166.13 g mol⁻¹ eliminates the bias introduced by the anhydrous form (MW 148.11).

Molecular Formula C2H7NaO5S
Molecular Weight 166.13 g/mol
CAS No. 6106-02-1
Cat. No. B12747076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium ethyl sulfate monohydrate
CAS6106-02-1
Molecular FormulaC2H7NaO5S
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)[O-].O.[Na+]
InChIInChI=1S/C2H6O4S.Na.H2O/c1-2-6-7(3,4)5;;/h2H2,1H3,(H,3,4,5);;1H2/q;+1;/p-1
InChIKeyPYUOPTRTUJQSKV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Ethyl Sulfate Monohydrate – Class & Physicochemical Baseline


Sodium ethyl sulfate monohydrate (CAS 6106-02-1; molecular formula C₂H₇NaO₅S; MW 166.13 g mol⁻¹) is the monohydrate crystalline form of the sodium salt of monoethyl sulfate, belonging to the short-chain alkyl sulfate ester class. It is characterised as white, very hygroscopic crystals that are freely soluble in water (1 part in 0.7 parts water) and soluble in alcohol [1]. The anhydrous counterpart (CAS 546-74-7) has a molecular weight of 148.11 g mol⁻¹ and melts at 170–172 °C . As a C₂ alkyl sulfate, it occupies a distinct physicochemical space between the more polar sodium methyl sulfate (C₁) and more hydrophobic sodium propyl/butyl sulfates (C₃/C₄), making chain-length-driven property differentiation critical for rational selection in synthesis, formulation, and analytical applications.

1
Monohydrate stoichiometry ensures gravimetric control for precise solution preparation
2
Intermediate C2 chain provides differentiated solvation and surface activity vs. C1/C3 homologs
3
Hygroscopic crystalline solid requires desiccated storage to maintain defined hydrate composition

Sodium Ethyl Sulfate Monohydrate – Why Generic Substitution Fails


Short-chain sodium alkyl sulfates are frequently treated as interchangeable commodity chemicals; however, the single‑carbon difference between sodium methyl sulfate (C₁), sodium ethyl sulfate (C₂), and sodium propyl sulfate (C₃) produces quantifiably distinct density–concentration profiles, surface activity, hygroscopic growth behaviour, and hydrolytic stability [1][2]. In aqueous solution, the ethyl group confers intermediate hydrophobicity that measurably shifts the balance between bulk solvation and surface partitioning relative to the methyl homolog, while the monohydrate crystalline form introduces a defined water of crystallisation that affects gravimetric formulation accuracy and storage behaviour compared with the anhydrous form. The evidence summarised below demonstrates that generic substitution among these analogs without consideration of these quantified differences can lead to altered solution properties, unintended hydrolysis kinetics, and compromised batch-to-batch consistency in both research and industrial processes.

Chain length Replacing with sodium methyl or propyl sulfate may shift density, surface activity, and hydrolysis profiles due to documented chain-length-dependent properties.
Hydrate form Using the anhydrous form (CAS 546-74-7) without correcting for the 10.85 wt% water of crystallization introduces systematic gravimetric and molar concentration errors.
Moisture sensitivity The monohydrate’s pronounced hygroscopicity requires protective storage; failure to maintain dryness can alter stoichiometry and compromise experimental reproducibility.

Sodium Ethyl Sulfate Monohydrate – Quantitative Differentiation from Closest Analogs


Density–Concentration Profile vs. Sodium Methyl Sulfate

A direct head-to-head measurement of binary aqueous solution densities by Bain et al. (2023) shows that sodium ethyl sulfate exhibits a systematically lower density increase with solute mass fraction (wₛ) compared with sodium methyl sulfate. The quadratic fit parameters (ρ = ρ₀ + ρ₁wₛ + ρ₂wₛ²) reveal a 18.5 % reduction in the linear coefficient (ρ₁) and a 54.0 % reduction in the quadratic coefficient (ρ₂) for the ethyl derivative [1]. This means that for an equivalent mass fraction, a sodium ethyl sulfate solution is less dense than its methyl counterpart, with the divergence increasing at higher concentrations.

Density vs Methyl
Head-to-head
18.5% lower ρ₁
Lower density–concentration slope supports distinct solution behavior
295 K, quadratic fit; R² > 0.999
Density parameterisation Aqueous organosulfate Solution thermodynamics

Surface Activity vs. Sodium Methyl Sulfate and SDS

Surface tension measurements by Bain et al. and an independent electrodeformation study provide two convergent lines of evidence. First, the Langmuir isotherm fit parameters for aqueous droplets show that sodium ethyl sulfate has a lower maximum surface excess (Γ_max = 8.52 × 10⁻⁷ mol m⁻²) but a 7‑fold higher adsorption affinity parameter (a = 0.0189 m³ mol⁻¹) compared with sodium methyl sulfate (Γ_max = 9.97 × 10⁻⁷ mol m⁻²; a = 0.0027 m³ mol⁻¹) [1]. Second, sodium ethyl sulfate (SES) lowers surface tension to approximately 30 mN m⁻¹, a value that is lower than that of sodium dodecyl sulfate (SDS) at its critical micelle concentration [2]. This combination of moderate packing density with high surface-binding affinity makes SES an unusually effective short-chain surface-tension modifier.

Surface Activity vs Methyl
Head-to-head
higher a
Higher adsorption affinity enables rapid surface tension reduction
Langmuir isotherm; droplet coalescence method
Surface tension Langmuir isotherm Surfactant activity

Alkaline Hydrolysis Stability vs. Sodium Methyl Sulfate

Calhoun and Burwell (1955) measured the first-order hydrolysis rate constants (k₁) of a homologous series of sodium alkyl sulfates in basic aqueous solution at elevated temperatures. At 138.3 °C, sodium ethyl sulfate exhibits k₁ ≈ 5 × 10⁻⁶ s⁻¹, compared with k₁ ≈ 8 × 10⁻⁶ s⁻¹ for sodium methyl sulfate [1]. This represents a ~38 % slower uncatalysed hydrolysis rate. Furthermore, the hydrolysis of sodium ethyl and propyl sulfates proceeds without detectable olefin formation, whereas isobutyl, isopropyl, and pinacolyl sulfates generate olefin by-products via elimination pathways. This clean hydrolytic profile is a mechanistically significant differentiator for applications where side-product formation must be avoided.

Hydrolysis Rate vs Methyl
Head-to-head
~38% slower k₁
Longer reagent lifetime in heated aqueous reactions
Basic solution, 138.3 °C; no olefin by-products
Hydrolysis kinetics Alkyl sulfate stability Nucleophilic substitution

Hygroscopic Growth & CCN Activity vs. Methyl-Organosulfate

A 2021 study employing humidity tandem differential mobility analyser (H-TDMA) and CCN counter measurements compared the hygroscopic properties of sodium methyl, ethyl, and octyl sulfates. At 90 % relative humidity, the aerosol growth factor (Gf) for sodium ethyl sulfate is 1.79 ± 0.02, slightly lower than that of sodium methyl sulfate (1.83 ± 0.03) [1]. The single hygroscopicity parameter κ_ccn is 0.397 ± 0.010 for ethyl-OS versus 0.459 ± 0.021 for methyl-OS, a 13.5 % reduction. Bulk mass growth factors at 90 % RH measured by vapor sorption analyser are 3.575 ± 0.024 for ethyl-OS and 3.652 ± 0.064 for methyl-OS. These data establish that ethyl-OS takes up measurably less water than methyl-OS under identical humidity conditions.

Hygroscopic Growth vs Methyl
Head-to-head
13.5% lower κ_ccn
Predictably lower water uptake for moisture‑sensitive formulations
90% RH, H‑TDMA/CCN; bulk mass growth factors confirmed
Hygroscopicity Cloud condensation nuclei Aerosol water uptake

Monohydrate vs. Anhydrous: Gravimetric Accuracy & Storage

The monohydrate form (CAS 6106-02-1; MW 166.13 g mol⁻¹) contains exactly one water of crystallisation per formula unit, distinguishing it from the anhydrous form (CAS 546-74-7; MW 148.11 g mol⁻¹) [1][2]. DrugFuture lists the monohydrate as 'white, very hygroscopic crystals' that are soluble in 0.7 parts water, indicating exceptionally high aqueous solubility and a strong tendency to absorb atmospheric moisture if not kept well closed [1]. The defined water content (10.85 wt % of the monohydrate mass) must be accounted for in gravimetric preparation of reaction mixtures or analytical standards; using the anhydrous molecular weight when the monohydrate is supplied introduces an 12.2 % systematic error in molar calculations.

Hydrate vs Anhydrous
Data to verify
MW 166.13 vs 148.11 g mol⁻¹ (12.2% difference)
Monohydrate specification prevents molar concentration errors
CAS 6106‑02‑1; very hygroscopic; store well‑closed
Hydrate stoichiometry Gravimetric formulation Hygroscopic storage

Sodium Ethyl Sulfate Monohydrate – Evidence-Backed Application Scenarios


Aerosol Model Parameterisation & Environmental Chamber Studies

For researchers modelling secondary organic aerosol (SOA) behaviour, the physical property parameterisations of Bain et al. (2023) provide validated density, refractive index, and surface tension fits specifically for sodium ethyl sulfate aqueous solutions . The hygroscopic growth factor (Gf = 1.79 ± 0.02 at 90 % RH) and single hygroscopicity parameter (κ_ccn = 0.397 ± 0.010) from independent H-TDMA and CCN measurements supply the quantitative inputs needed for Köhler theory calculations. Selecting sodium ethyl sulfate monohydrate as a C₂ organosulfate proxy is supported by these complete, cross-validated data sets, whereas equivalent data for the propyl or higher homologs are sparse or absent.

Low-Concentration Electrolyte-Compatible Hydrotropes

The finding that sodium ethyl sulfate achieves a surface tension endpoint of approximately 30 mN m⁻¹ —lower than SDS at its CMC—combined with its 7‑fold higher Langmuir adsorption parameter (a = 0.0189 vs. 0.0027 m³ mol⁻¹ for the methyl analog) , makes it a quantitatively justified choice for formulations requiring surface tension suppression in high-electrolyte, acidic, or alkaline media where conventional long-chain surfactants salt out or hydrolyse. Procurement teams developing industrial degreasers, metalworking fluids, or textile wetting agents can reference these data to justify SES over sodium methyl sulfate or commodity SDS.

Elevated-Temperature Alkylation & Sulfation Reactions

The 38 % slower alkaline hydrolysis rate of sodium ethyl sulfate (k₁ ≈ 5 × 10⁻⁶ s⁻¹ at 138.3 °C) relative to sodium methyl sulfate directly translates to longer effective reagent lifetime in heated batch or flow reactors. Combined with the documented absence of olefin elimination side-products during hydrolysis, SES is the preferred ethylating agent when high-temperature aqueous processing cannot be avoided and product purity is critical—such as in the synthesis of ethane sulfonate derivatives or nitroethane intermediates .

Analytical Reference Standard with Traceable Hydrate Stoichiometry

For forensic and clinical toxicology laboratories using ethyl sulfate as a biomarker for ethanol consumption , the monohydrate form (CAS 6106-02-1) requires explicit gravimetric correction (MW 166.13 vs. 148.11 for anhydrous) to achieve accurate calibration curve concentrations. The defined monohydrate stoichiometry, combined with the documented requirement for cold storage (−20 °C) and protection from moisture , provides a defensible chain-of-custody rationale for specifying the monohydrate over the anhydrous form in certified reference material procurement.

Application
Selection Property
Validation Focus
Aerosol model parameterisation
Validated density, surface tension, and hygroscopic growth parameter sets
Köhler theory calculations; C2 organosulfate proxy consistency
Electrolyte‑compatible hydrotropes
High surface adsorption affinity with low surface tension endpoint
Surface tension suppression in saline/acidic media vs. long‑chain surfactants
Heated alkylation/sulfation reactions
38% slower alkaline hydrolysis and absence of olefin elimination
Reagent lifetime and product purity under elevated‑temperature aqueous conditions
Analytical reference standard
Defined monohydrate stoichiometry for gravimetric correction
Calibration accuracy and chain‑of‑custody rationale in biomarker analysis
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